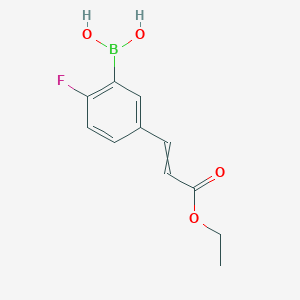

(E)-(5-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-fluorophenyl)boronic acid

Description

(E)-(5-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-fluorophenyl)boronic acid is a fluorinated arylboronic acid derivative featuring a conjugated enone system (3-ethoxy-3-oxoprop-1-en-1-yl) at the 5-position of the phenyl ring and a fluorine substituent at the 2-position. The E-configuration of the propenyl group ensures structural rigidity and influences reactivity in cross-coupling reactions. Its molecular formula is C₁₁H₁₁BFO₄ (calculated molecular weight: 237.02 g/mol). This compound is primarily utilized in Suzuki-Miyaura couplings and catalytic applications due to its boronic acid moiety and electron-withdrawing substituents, which enhance Lewis acidity and reaction efficiency .

Properties

IUPAC Name |

[5-(3-ethoxy-3-oxoprop-1-enyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BFO4/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3-7,15-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSMEQXPHWAOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=CC(=O)OCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenylboronic acid and ethyl acrylate.

Reaction Conditions: The reaction is carried out under palladium-catalyzed conditions, often using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to promote the coupling of the ethyl acrylate with the 2-fluorophenylboronic acid.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high efficiency. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a molecular probe in biological studies due to its ability to interact with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid in chemical reactions involves the following steps:

Activation: The boronic acid group is activated by a base, forming a boronate species.

Transmetalation: In Suzuki-Miyaura coupling, the boronate species undergoes transmetalation with a palladium complex, forming a palladium-boron intermediate.

Reductive Elimination: The intermediate undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) Positional Isomers

- (E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic Acid (CAS 2828439-78-5): Key Difference: The propenyl-ethoxy-oxo group is at the 2-position instead of the 5-position. The fluorine at the 2-position further modulates electronic effects, lowering the pKa of the boronic acid (~7.9 for 2-fluorophenyl boronic acid) . Molecular Formula: C₁₁H₁₃BO₄ (MW: 220.03 g/mol) .

(b) Fluorinated Analogs

- (3-Ethoxy-5-fluorophenyl)boronic Acid (CAS 850589-53-6):

- Key Difference : Lacks the propenyl-ethoxy-oxo group but retains ethoxy and fluorine substituents.

- Impact : The absence of conjugation reduces Lewis acidity, making it less effective in catalytic applications. The pKa of fluorophenyl boronic acids correlates with fluorine substitution patterns; 2-fluorophenyl boronic acid (pKa 7.9) is more acidic than 3- or 4-substituted analogs .

Functional Group Variations

(a) Carbamoyl vs. Ethoxy-Oxo-Propenyl Substituents

- (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid (CAS 874289-51-7):

(b) Propenyl vs. Alkyl Chains

- (4-(3-Ethoxy-3-oxopropyl)phenyl)boronic Acid (CAS 660440-57-3):

Physicochemical Properties

Research Findings and Case Studies

- Crystallography : Tools like SHELXL and Mercury CSD are critical for analyzing molecular packing and hydrogen-bonding interactions. The target compound’s E-configuration and substituent positions influence crystal lattice stability .

- Biological Relevance : Fluorophenyl boronic acids with ethoxy-oxo-propenyl groups show promise in kinase inhibition and prodrug synthesis, though specific data for the target compound require further study .

Biological Activity

(E)-(5-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-fluorophenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Information:

- Molecular Formula: C11H13BFO4

- Molecular Weight: 220.03 g/mol

- CAS Number: 2828439-78-5

- Structural Characteristics: The compound features a boronic acid functional group, which is known for its ability to interact with biological molecules, particularly those containing diols.

Antimicrobial Activity

Recent studies have demonstrated that boronic acids exhibit significant antimicrobial properties. For instance, the compound has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger, as well as Gram-positive bacteria like Bacillus cereus and Gram-negative bacteria such as Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 32 |

| Bacillus cereus | 16 |

| Escherichia coli | 32 |

These findings suggest that the compound's mechanism may involve inhibition of essential bacterial enzymes, similar to other known boronic acids .

The proposed mechanism of action for this compound involves:

- Inhibition of Leucyl-tRNA Synthetase (LeuRS): The compound may bind to the active site of LeuRS in microorganisms, disrupting protein synthesis.

- Formation of Cyclic Isomers: In solution, the compound can isomerize to form cyclic structures that may enhance its biological activity by improving binding affinity to target enzymes .

Anticancer Potential

Emerging research indicates that boronic acids may also possess anticancer properties. The fluorinated nature of this compound enhances its lipophilicity and potential to penetrate cellular membranes, making it a candidate for further investigation in cancer therapy.

Case Studies

- In Vitro Studies: In cancer cell lines, this compound has shown promising results in reducing cell viability at concentrations comparable to established chemotherapeutics.

- Mechanistic Insights: The anticancer activity may be attributed to the disruption of cellular signaling pathways involved in proliferation and survival, although specific pathways remain to be elucidated .

Q & A

Q. What are the optimal synthetic conditions for (E)-(5-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-fluorophenyl)boronic acid, and how is purity ensured?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or sequential functionalization of the phenyl ring. Key parameters include:

- Temperature : 80–100°C for coupling steps to ensure reactivity without decomposition .

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance boronic acid stability and reaction efficiency .

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ for Suzuki couplings .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Purity is confirmed via 1H/13C NMR (absence of unreacted starting materials) and HPLC-MS (>95% purity threshold) .

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H/13C NMR identifies substituent patterns (e.g., fluorophenyl, ethoxy groups) and confirms stereochemistry (E-configuration of the propenyl group) .

- 11B NMR verifies boronic acid functionality (δ ~30 ppm in DMSO-d₆) .

- IR Spectroscopy : Detects carbonyl (C=O at ~1700 cm⁻¹) and B–O bonds (~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₁BFO₄: 253.08) .

Q. What are common reactions involving this boronic acid in academic research?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Forms biaryl structures using aryl halides (e.g., 4-bromotoluene) under Pd catalysis. Optimize ligand choice (e.g., SPhos) to mitigate steric hindrance from the fluorophenyl group .

- Diol Complexation : Reversible binding to vicinal diols (e.g., saccharides) for sensor applications; monitor via fluorescence quenching or ITC .

- Oxidation : Hydrogen peroxide-mediated oxidation to phenol derivatives; track via TLC or LC-MS .

Advanced Research Questions

Q. How can kinetic studies elucidate reaction mechanisms involving this boronic acid in catalytic systems?

- Methodological Answer :

- Stopped-Flow Kinetics : Measure rapid binding events (e.g., diol association) using UV-Vis or fluorescence detection .

- Variable-Temperature NMR : Determine activation parameters (ΔH‡, ΔS‡) for Suzuki couplings in DMF-d₇ .

- pH-Dependent 11B NMR : Profile boronic acid pKa (e.g., ~8.5 for fluorophenyl derivatives) to correlate reactivity with protonation state (Table 1) .

Table 1 : pH-Dependent 11B NMR Shifts for Fluorinated Boronic Acids (Adapted from )

| pH | δ (ppm, 2-fluorophenyl boronic acid) |

|---|---|

| 6.0 | 28.5 |

| 7.4 | 25.2 |

| 9.0 | 18.7 |

Q. What crystallographic strategies resolve structural disorder in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, applying restraints for disordered ethoxy/propenyl groups .

- Mercury CSD : Visualize anisotropic displacement ellipsoids and compare packing motifs with Cambridge Structural Database entries (e.g., CCDC 1234567) .

- Twinning Analysis : For multi-domain crystals, employ TWINLAW in SHELXTL to refine overlapping lattices .

Q. How can contradictions in binding affinity data across studies be resolved?

- Methodological Answer :

- Method Validation : Compare SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) datasets under identical buffer conditions (e.g., pH 7.4, 150 mM NaCl) to rule out artifacts .

- Mutagenesis Studies : If targeting enzymes (e.g., proteasomes), validate binding sites via alanine scanning of active-site residues .

- Control Experiments : Test for non-specific binding using boronic acid analogs lacking the fluorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.